molecular formula C13H10N6O3S B12254793 N-(2-nitrophenyl)-2-(7H-purin-6-ylsulfanyl)acetamide

N-(2-nitrophenyl)-2-(7H-purin-6-ylsulfanyl)acetamide

Cat. No.: B12254793
M. Wt: 330.32 g/mol
InChI Key: CSVDRADTGZYMFF-UHFFFAOYSA-N
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Description

N-(2-Nitrophenyl)-2-(7H-purin-6-ylsulfanyl)acetamide is a heterocyclic compound featuring a 2-nitrophenyl group linked via an acetamide bridge to a purine moiety substituted with a sulfanyl group at the 6-position. The purine-sulfanyl moiety may contribute to biological activity, as purine derivatives are often implicated in kinase inhibition or nucleotide analog pathways .

Properties

Molecular Formula

C13H10N6O3S

Molecular Weight

330.32 g/mol

IUPAC Name

N-(2-nitrophenyl)-2-(7H-purin-6-ylsulfanyl)acetamide

InChI

InChI=1S/C13H10N6O3S/c20-10(18-8-3-1-2-4-9(8)19(21)22)5-23-13-11-12(15-6-14-11)16-7-17-13/h1-4,6-7H,5H2,(H,18,20)(H,14,15,16,17)

InChI Key

CSVDRADTGZYMFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NC=NC3=C2NC=N3)[N+](=O)[O-]

Origin of Product

United States

Biological Activity

N-(2-nitrophenyl)-2-(7H-purin-6-ylsulfanyl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article delves into the synthesis, characterization, and biological evaluations of this compound, drawing from various studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H10N4O3SC_{11}H_{10}N_4O_3S. Its structure includes a nitrophenyl group, a purine moiety, and a sulfanyl acetamide linkage. The presence of the nitro group may influence its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of 2-nitroaniline with a suitable purine derivative in the presence of activating agents. Various methods have been explored for optimizing yield and purity, including solvent-free reactions and microwave-assisted synthesis.

Anti-inflammatory Activity

Studies have shown that derivatives of purine compounds exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound were tested against established anti-inflammatory agents like indomethacin. Results indicated that these derivatives could inhibit pro-inflammatory cytokines and enzymes such as COX-2, suggesting their potential as new therapeutic agents for inflammatory diseases .

CompoundActivityReference
This compoundModerate to high inhibition of COX-2
IndomethacinStandard anti-inflammatory agent

Anticancer Properties

The compound has also been evaluated for its anticancer properties. In vitro assays demonstrated that it could induce apoptosis in various cancer cell lines, potentially through mechanisms involving the modulation of cell cycle regulators and apoptosis-related proteins. The purine scaffold is known for its role in nucleic acid metabolism, which may contribute to its effectiveness against cancer cells .

Case Studies

  • In Vitro Studies : A study involving human cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The IC50 values were calculated to be in the low micromolar range, indicating potent activity against these cells .
  • Mechanistic Insights : Molecular docking studies have been conducted to elucidate the binding interactions between the compound and target proteins involved in inflammation and cancer pathways. These studies suggest that the nitrophenyl group enhances binding affinity to specific receptors, which is crucial for its biological activity .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with purine derivatives exhibit anticancer properties. N-(2-nitrophenyl)-2-(7H-purin-6-ylsulfanyl)acetamide may interact with specific molecular targets involved in cancer cell proliferation and survival. For instance, studies on related purine derivatives have shown inhibition of tumor growth in various cancer models, suggesting a similar potential for this compound .

Anti-inflammatory Properties

The compound's structural features, particularly the purine core and the nitrophenyl group, suggest potential anti-inflammatory activity. Derivatives of purines have been explored for their ability to modulate inflammatory pathways, providing a basis for further investigation into this compound as a therapeutic agent in inflammatory diseases .

Synthetic Routes

The synthesis of this compound typically involves multi-step organic synthesis. Key steps include:

  • Formation of the purine core.
  • Introduction of the nitrophenyl group.
  • Attachment of the acetamide moiety.

Optimized reaction conditions are crucial for achieving high yields and purity.

Characterization Techniques

Characterization of this compound is performed using techniques such as:

  • Nuclear Magnetic Resonance (NMR) spectroscopy.
  • Mass spectrometry.
  • Infrared (IR) spectroscopy.

These methods confirm the structural integrity and purity of the synthesized compound.

Comparison with Similar Compounds

N-(4-Chloro-2-Nitrophenyl)-N-(Methylsulfonyl)Acetamide ()

  • Structural Differences : Replaces the purine-sulfanyl group with a methylsulfonyl moiety and introduces a chloro substituent at the 4-position on the phenyl ring.
  • Key Findings :
    • The nitro group exhibits a torsion angle of -16.7° relative to the benzene ring, influencing molecular packing via C–H⋯O hydrogen bonds .
    • Serves as a precursor for heterocyclic synthesis (e.g., thiadiazoles, piperazinediones), highlighting the acetamide linker’s versatility in organic reactions .

N-(2,4-Dimethoxyphenyl)-2-(7H-Purin-6-Ylsulfanyl)Acetamide ()

  • Structural Differences : Substitutes the 2-nitrophenyl group with a 2,4-dimethoxyphenyl group.
  • Key Implications :
    • Methoxy groups are electron-donating, increasing the electron density of the phenyl ring compared to the nitro-substituted analog. This may enhance solubility in polar solvents .
  • Comparison : The nitro group in the target compound likely reduces solubility but improves stability in acidic conditions due to its electron-withdrawing nature.

Purine-Containing Acetamide Analogues

2-(6-Amino-9H-Purin-9-Yl)-N-[2-(4-Sulfamoylphenyl)Ethyl]Acetamide ()

  • Structural Differences: Features an amino group at the purine 6-position and a sulfamoylphenyl-ethyl chain.
  • Key Data: Molecular weight: 375.41 g/mol (C₁₅H₁₇N₇O₃S).
  • Comparison: The amino-purine moiety may enhance binding to enzymatic active sites, whereas the sulfanyl group in the target compound could participate in disulfide bond formation or metal chelation.

N-(6-Chloro-7H-Purin-2-Yl)Acetamide ()

  • Structural Differences : Replaces the purine 6-sulfanyl group with a chloro substituent and lacks the nitrophenyl moiety.
  • Key Data :
    • Molecular weight: 211.61 g/mol (C₇H₆ClN₅O).
    • Storage at 2–8°C suggests instability under ambient conditions, possibly due to hydrolytic susceptibility of the chloro group .
  • Comparison : The sulfanyl group in the target compound may confer greater stability compared to the chloro analog, though reactivity profiles (e.g., nucleophilic substitution) would differ.

Acetamide Linker Variations

2-(7-Hydroxy-2-Naphthyloxy)-N-(6-Methyl-2-Pyridyl)Acetamide ()

  • Structural Differences : Utilizes a naphthyloxy group and pyridyl substituent instead of nitrophenyl and purine moieties.
  • Key Findings :
    • X-ray crystallography reveals a planar acetamide linker with C–O bond lengths of 1.36–1.42 Å, comparable to the target compound’s expected geometry .
  • Comparison : The rigid naphthyloxy group may restrict conformational flexibility relative to the purine-sulfanyl system, impacting binding kinetics.

Comparative Data Table

Compound Name (Reference) Phenyl Substituent Purine Substituent Molecular Weight (g/mol) Key Properties/Applications
Target Compound 2-Nitro 6-Sulfanyl Calculated: 358.34 Potential kinase inhibitor; moderate solubility in DMSO (inferred)
N-(4-Chloro-2-Nitrophenyl)-... () 4-Chloro-2-Nitro Methylsulfonyl 306.73 Synthetic intermediate; hydrogen-bonded crystal packing
N-(2,4-Dimethoxyphenyl)-... () 2,4-Dimethoxy 6-Sulfanyl Calculated: 386.40 Enhanced solubility in polar solvents
2-(6-Amino-9H-Purin-9-Yl)-... () 4-Sulfamoylphenyl 6-Amino 375.41 Strong hydrogen-bonding capacity
N-(6-Chloro-7H-Purin-2-Yl)... () None 6-Chloro 211.61 Research use; thermal instability

Key Research Findings and Implications

Structural Flexibility : The acetamide linker in all analogs allows conformational adaptability, critical for binding to biological targets like kinases or nucleic acids .

Synthetic Utility : Compounds with nitro or sulfonyl groups (e.g., ) are pivotal in constructing heterocyclic scaffolds, whereas purine-containing analogs () are tailored for bioactivity .

Q & A

Q. What are the established synthetic routes for N-(2-nitrophenyl)-2-(7H-purin-6-ylsulfanyl)acetamide?

  • Methodological Answer : A common approach involves multi-step synthesis, starting with functionalizing the 2-nitrophenylacetamide core. For example, describes a 1,3-dipolar cycloaddition reaction between azides and alkynes to form triazole intermediates, which can be adapted for introducing the purine-sulfanyl moiety. Acetylation of the nitroaniline precursor (e.g., using acetic anhydride under reflux, as in ) forms the acetamide backbone. Subsequent thiolation at the purine’s 6-position (e.g., via nucleophilic substitution with a mercapto intermediate) yields the target compound. Key steps require inert conditions and purification via column chromatography or recrystallization .

Q. How can spectroscopic techniques (IR, NMR) confirm the structure of this compound?

  • Methodological Answer :
  • IR Spectroscopy : Characteristic peaks include:
  • ~3260 cm⁻¹ : N–H stretch (amide group) .
  • ~1670 cm⁻¹ : C=O stretch (acetamide carbonyl) .
  • ~1592 cm⁻¹ : Aromatic C=C and nitro group vibrations .
  • NMR :
  • ¹H NMR : A singlet at δ ~2.1 ppm (acetamide CH₃), aromatic protons (δ ~7.0–8.5 ppm), and purine proton signals (δ ~8.5–9.0 ppm).
  • ¹³C NMR : Carbonyl carbon at ~170 ppm, aromatic carbons (110–150 ppm), and purine carbons (140–160 ppm).
    Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Discrepancies between predicted and observed spectral data (e.g., unexpected splitting in NMR or IR peak shifts) may arise from tautomerism (e.g., purine ring proton exchange) or crystal packing effects. Strategies include:
  • Variable Temperature NMR : To identify dynamic processes (e.g., rotational barriers in the acetamide group) .
  • X-ray Crystallography : Resolve ambiguities by determining bond lengths and angles (e.g., nitro group torsion angles, as in ) .
  • Computational Modeling : Compare experimental IR/NMR with DFT-calculated spectra (e.g., using Gaussian software) to validate tautomeric forms .

Q. How does the electronic environment of the purine moiety influence reactivity in cross-coupling reactions?

  • Methodological Answer : The purine’s electron-deficient 6-position (due to the sulfanyl group’s electron-withdrawing effect) enhances susceptibility to nucleophilic aromatic substitution. For example:
  • Suzuki Coupling : The 8-bromopurine derivative can react with aryl boronic acids under Pd catalysis.
  • Kinetic Studies : Monitor reaction rates via HPLC to optimize catalyst loading (e.g., Pd(PPh₃)₄) and solvent polarity (DMF vs. THF) .
    Steric hindrance from the 2-nitrophenyl group may necessitate bulky ligands (e.g., XPhos) to prevent side reactions .

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